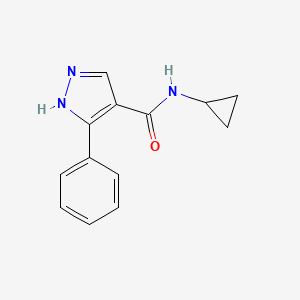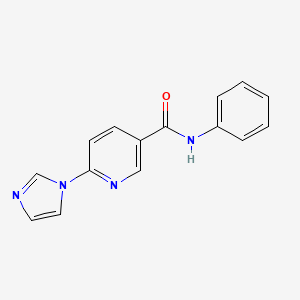
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic effects. CPPC belongs to the class of pyrazole derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and the inhibition of COX-2 activity by N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide may contribute to its anti-inflammatory and analgesic properties.
Biochemical and physiological effects:
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has been shown to exert its pharmacological effects by modulating various biochemical and physiological pathways. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of the inflammatory response.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide also possesses a wide range of biological activities, making it a versatile compound for studying various physiological and pathological processes. However, like any other chemical compound, N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has its limitations. It is important to note that the effects of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide may vary depending on the experimental conditions and the specific cell or tissue type being studied.
Future Directions
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has shown promising results in various preclinical studies, and several future directions can be explored to further investigate its therapeutic potential. One possible direction is to study the effects of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide on other inflammatory pathways and cytokines. Another direction is to investigate the potential of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide in combination therapy with other anticancer drugs. Furthermore, the development of N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide analogs with improved pharmacological properties may also be explored.
Conclusion:
In conclusion, N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with a wide range of biological activities and potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has shown promising results in various preclinical studies, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine, phenylhydrazine, and acetic anhydride. The reaction mixture is then subjected to reflux in the presence of a catalyst such as pyridine to obtain the desired product. The purity of the compound can be improved through recrystallization from a suitable solvent.
Scientific Research Applications
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide has also been investigated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(15-10-6-7-10)11-8-14-16-12(11)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAKTYUODBGSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(NN=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-phenyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)

![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)

![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)


![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)
![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

